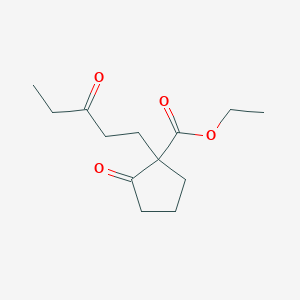![molecular formula C18H31IN2 B14269890 3-[(2S)-1-Methylpyrrolidin-2-YL]-1-octylpyridin-1-ium iodide CAS No. 171780-14-6](/img/structure/B14269890.png)
3-[(2S)-1-Methylpyrrolidin-2-YL]-1-octylpyridin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2S)-1-Methylpyrrolidin-2-YL]-1-octylpyridin-1-ium iodide is a quaternary ammonium compound It is characterized by the presence of a pyridine ring substituted with a methylpyrrolidinyl group and an octyl chain, with an iodide counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2S)-1-Methylpyrrolidin-2-YL]-1-octylpyridin-1-ium iodide typically involves the following steps:
Formation of the Pyridine Derivative: The starting material, 3-pyridylmethyl chloride, is reacted with (S)-1-methylpyrrolidine under basic conditions to form 3-[(2S)-1-methylpyrrolidin-2-yl]pyridine.
Quaternization: The resulting pyridine derivative is then quaternized with 1-iodooctane in the presence of a suitable solvent, such as acetonitrile, to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(2S)-1-Methylpyrrolidin-2-YL]-1-octylpyridin-1-ium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles, such as chloride, bromide, or hydroxide ions.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium chloride, sodium bromide, or sodium hydroxide in aqueous or organic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of 3-[(2S)-1-Methylpyrrolidin-2-YL]-1-octylpyridin-1-ium chloride, bromide, or hydroxide.
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Scientific Research Applications
3-[(2S)-1-Methylpyrrolidin-2-YL]-1-octylpyridin-1-ium iodide has several scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the formulation of specialty chemicals and surfactants.
Mechanism of Action
The mechanism of action of 3-[(2S)-1-Methylpyrrolidin-2-YL]-1-octylpyridin-1-ium iodide involves its interaction with biological membranes. The compound can disrupt membrane integrity, leading to cell lysis. It can also form complexes with various biomolecules, affecting their function. The molecular targets include membrane lipids and proteins, and the pathways involved are related to membrane disruption and inhibition of essential cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2S)-1-Methylpyrrolidin-2-YL]pyridine
- 1-Octylpyridin-1-ium iodide
- N-Methylpyrrolidinium iodide
Uniqueness
3-[(2S)-1-Methylpyrrolidin-2-YL]-1-octylpyridin-1-ium iodide is unique due to its combination of a pyridine ring, a methylpyrrolidinyl group, and an octyl chain. This structure imparts specific physicochemical properties, such as enhanced lipophilicity and the ability to form stable complexes with various molecules. These properties make it particularly useful in applications requiring membrane interaction and complex formation.
Properties
CAS No. |
171780-14-6 |
|---|---|
Molecular Formula |
C18H31IN2 |
Molecular Weight |
402.4 g/mol |
IUPAC Name |
3-[(2S)-1-methylpyrrolidin-2-yl]-1-octylpyridin-1-ium;iodide |
InChI |
InChI=1S/C18H31N2.HI/c1-3-4-5-6-7-8-14-20-15-9-11-17(16-20)18-12-10-13-19(18)2;/h9,11,15-16,18H,3-8,10,12-14H2,1-2H3;1H/q+1;/p-1/t18-;/m0./s1 |
InChI Key |
DQKRBBNRIYBTFO-FERBBOLQSA-M |
Isomeric SMILES |
CCCCCCCC[N+]1=CC=CC(=C1)[C@@H]2CCCN2C.[I-] |
Canonical SMILES |
CCCCCCCC[N+]1=CC=CC(=C1)C2CCCN2C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


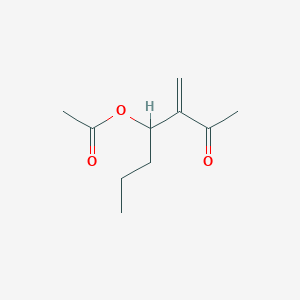
![4-Phenyl-1,2,3,4-tetrahydronaphtho[2,3-h]quinoline-7,12-dione](/img/structure/B14269814.png)

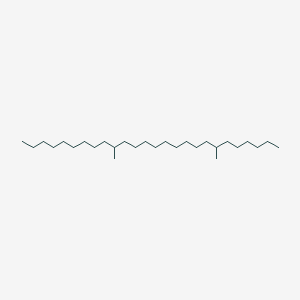
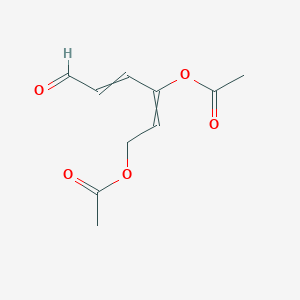
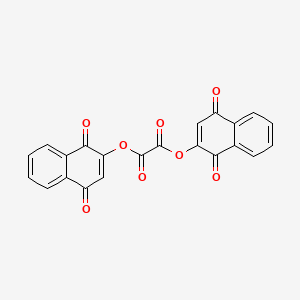
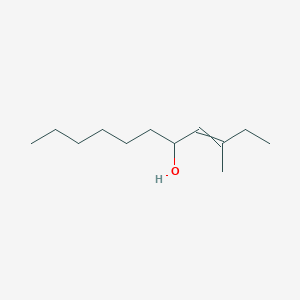
![(2S)-2-Amino-5-[carboxy(2-nitrophenyl)methoxy]-5-oxopentanoate](/img/structure/B14269865.png)

![[Bis(4-methoxyphenyl)(phenyl)methoxy]acetic acid](/img/structure/B14269869.png)

![2-{[(3,5-Dichlorophenyl)sulfanyl]methyl}-5-methoxy-5-oxopentanoate](/img/structure/B14269879.png)
![1-[2-(2-Hydroxy-3-piperidin-1-ylpropoxy)phenyl]propan-1-one](/img/structure/B14269901.png)
